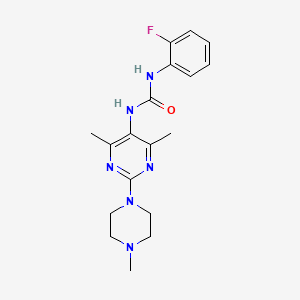
2-Bromo-5-(difluoromethyl)-3-methoxythiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiophene ring, which is a five-membered aromatic ring that contains sulfur. This compound is used in a variety of research applications, including medicinal chemistry, drug discovery, and chemical biology.
作用機序
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is not fully understood. However, it is known to interact with proteins in the body, particularly enzymes. It is believed to inhibit the activity of certain enzymes, which can lead to changes in cellular processes and ultimately affect physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene are still being studied. However, it is known to have an effect on cellular processes, particularly in the metabolism of certain compounds. It may also have an effect on the immune system, although this has not been fully explored.
実験室実験の利点と制限
One of the main advantages of using 2-Bromo-5-(difluoromethyl)-3-methoxythiophene in lab experiments is its high purity and yield. This makes it a reliable starting material for the synthesis of new compounds. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective choice for research applications.
One of the limitations of using 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use this compound. In addition, it may have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving 2-Bromo-5-(difluoromethyl)-3-methoxythiophene. One area of interest is in the development of new drugs that target specific enzymes. Another area of interest is in the study of the immune system, particularly in the context of autoimmune diseases. In addition, there is potential for the use of this compound in the development of new diagnostic tools for certain diseases. Overall, the future of research involving 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is bright, and there is much to be explored in this field.
合成法
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene involves the reaction of 2-bromo-5-(difluoromethyl)thiophene with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is then purified by column chromatography. The yield of the product is typically high, and the purity is also high.
科学的研究の応用
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is used in a variety of scientific research applications. One of the main applications is in medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. It is also used in drug discovery, where it is used to screen for potential drug candidates. In addition, it is used in chemical biology, where it is used to study the interactions between proteins and small molecules.
特性
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methoxythiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2OS/c1-10-3-2-4(6(8)9)11-5(3)7/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZFPYOEDOPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)-3-methoxythiophene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)

![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2792612.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2792615.png)
![Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)benzoate](/img/structure/B2792616.png)
